1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Description
1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic urea derivative featuring a dibenzo[b,f][1,4]oxazepin scaffold. Its molecular formula is C₂₄H₂₃N₃O₅, with a molecular weight of 339.4 g/mol (CAS: 1203080-58-3) . The compound comprises a central 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one core substituted with a methyl group at position 8 and a tert-butyl urea moiety at position 2.
Properties
IUPAC Name |
1-tert-butyl-3-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11-5-7-16-14(9-11)21-17(23)13-10-12(6-8-15(13)25-16)20-18(24)22-19(2,3)4/h5-10H,1-4H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELTDPEMWWRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC(C)(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound recognized for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This compound's structure includes a tert-butyl group, a urea moiety, and a dibenzo[b,f][1,4]oxazepine ring system, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is C₁₈H₁₈N₂O₂. The presence of various functional groups enhances its chemical reactivity and interactions with biological targets.
The primary biological activity of this compound is attributed to its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes, offering therapeutic implications in cancer treatment and other diseases associated with epigenetic dysregulation.
1. Histone Deacetylase Inhibition
Research indicates that 1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea exhibits significant binding affinity to HDACs. Studies utilizing surface plasmon resonance and fluorescence polarization techniques have shown that this compound effectively inhibits HDAC activity, which can lead to the reactivation of tumor suppressor genes and modulation of cell cycle progression.
2. Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. The mechanisms underlying these effects are still under investigation but may involve the modulation of inflammatory pathways through HDAC inhibition.
3. Neuroprotective Effects
Preliminary data indicate potential neuroprotective effects attributed to the compound's ability to modulate gene expression related to neurodegenerative processes. Further research is required to elucidate the specific pathways involved.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Inhibition of HDACs | Demonstrated significant inhibition of HDAC activity with IC₅₀ values indicating effective binding affinity compared to other known inhibitors. |
| Anti-inflammatory Activity | Exhibited reduced levels of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases. |
| Neuroprotection | Showed protective effects against oxidative stress in neuronal cell lines, indicating a possible role in neurodegenerative disease management. |
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety (NH–CO–NH) undergoes hydrolysis under acidic or basic conditions. In acidic media, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage into an amine and carbamic acid (which decomposes to CO₂). Under basic conditions, hydroxide ions deprotonate the urea, forming an intermediate that collapses to release ammonia or a substituted amine .
Key Data:
| Condition | Products | Yield Range | Notes |
|---|---|---|---|
| 1M HCl, reflux | 8-methyl-11-oxodibenzooxazepin-2-amine | 60-75% | Tert-butyl group remains intact |
| 0.5M NaOH, 80°C | Same as above + CO₂ | 50-65% | Higher degradation risk |
Nucleophilic Substitution
The NH groups in the urea unit participate in alkylation or acylation reactions. Steric hindrance from the tert-butyl group limits reactivity at the adjacent nitrogen, favoring substitutions at the dibenzooxazepine-linked nitrogen .
Example Reaction:
Electrophilic Aromatic Substitution
The dibenzooxazepine’s aromatic rings undergo electrophilic substitution. The 8-methyl group acts as an activating ortho/para director, while the oxazepine’s oxygen and nitrogen modulate reactivity .
Halogenation (e.g., Bromination):
| Reagents | Position | Product |
|---|---|---|
| Br₂, FeBr₃, CH₂Cl₂ | Para to methyl | 1-(Tert-butyl)-3-(8-methyl-5-bromo-11-oxo-10,11-dihydrodibenzooxazepin-2-yl)urea |
Reduction of the Oxo Group
The 11-oxo group in the oxazepine ring is reducible to a hydroxyl group using agents like NaBH₄ or LiAlH₄, altering the compound’s hydrogen-bonding capacity .
Example:
Condensation Reactions
The urea’s NH groups condense with aldehydes or ketones to form Schiff bases under dehydrating conditions .
Reaction with Benzaldehyde:
Stability Under Oxidative Conditions
The tert-butyl group confers stability against oxidation, while the oxazepine ring is susceptible to peroxide-mediated degradation at the N–O bond .
Oxidative Stress Test:
| Condition | Degradation (%) | Notes |
|---|---|---|
| 3% H₂O₂, 25°C, 24 hrs | 15-20 | Ring cleavage observed |
| 0.1M KMnO₄, acidic, 50°C | 40-50 | Tert-butyl group intact |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Core Heteroatom : The target compound and BT2 use an oxazepin core (oxygen atom), whereas SR-4995/SR-3420 employ a thiazepin core (sulfur atom), which may alter electronic properties and receptor binding .
- Functional Groups : Urea derivatives (target compound, SR-4995, SR-3420) exhibit hydrogen-bonding capacity, whereas amides (e.g., compound in ) and carbamates (BT2) have distinct electronic profiles .
Functional and Pharmacological Comparisons
Key Insights :
- Urea vs. Carbamate/Amide : Urea derivatives (e.g., SR-4995, SR-3420) demonstrate direct pharmacological activity in metabolic pathways, whereas carbamates (BT2) show anti-inflammatory effects . The absence of a sulfur atom in the target compound (vs. SR-4995/SR-3420) may reduce off-target interactions with thiol-containing enzymes.
- Substituent Impact : Bulky tert-butyl groups (target compound) vs. aromatic substituents (SR-4995/SR-3420) suggest divergent pharmacokinetic profiles. For example, SR-3420’s trifluoromethyl groups enhance lipophilicity and metabolic stability .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this urea derivative?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent, stoichiometry). For example, fractional factorial designs can reduce the number of trials while identifying critical variables influencing yield and purity. Ethanol as a solvent at 80°C under reflux conditions has been effective for analogous urea syntheses, with yields ranging from 70–90% . Statistical tools like ANOVA can resolve interactions between variables, as emphasized in chemical process optimization literature .
Q. How can researchers validate the purity of this compound, particularly in the presence of structurally similar byproducts?
- Methodological Answer : Combine HPLC with UV-Vis detection (e.g., using a C18 column and acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS). Impurity profiling should adhere to pharmacopeial standards, where relative retention times (RRT) and peak response thresholds (e.g., ≤0.5% for individual impurities) are critical . For dibenzooxazepin-urea derivatives, baseline separation of isomers or degradation products may require adjusting mobile phase pH or column temperature.
Q. What are the key considerations for determining the reaction mechanism of dibenzooxazepin-urea formation?
- Methodological Answer : Use kinetic studies (e.g., time-resolved NMR or in-situ FTIR) to track intermediate species. Isotopic labeling (e.g., -hydrazine) can clarify nucleophilic attack pathways during urea bond formation. Computational tools like density functional theory (DFT) can model transition states, as demonstrated in reaction path search methodologies .
Advanced Research Questions
Q. How can computational modeling enhance the design of novel derivatives targeting specific biological activity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., Gibbs free energy profiles for tautomerization) with molecular docking to predict binding affinities. ICReDD’s approach combines reaction path searches with machine learning to prioritize synthetic routes that maximize steric/electronic compatibility with target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular applications) . Validation via in vitro assays (e.g., MIC determination) is critical to reconcile computational predictions with experimental data.
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Employ membrane-based separation (e.g., nanofiltration) or preparative chromatography with chiral stationary phases if enantiomeric purity is required. For scale-up, simulate continuous-flow processes using Aspen Plus or similar software to optimize solvent recovery and minimize waste, aligning with CRDC subclass RDF2050104 (membrane and separation technologies) .
Q. How should researchers address contradictions in stability data under varying environmental conditions (e.g., humidity, light)?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled stressors (e.g., 40°C/75% RH for 6 months). Use multivariate analysis to identify degradation pathways. For photoactivity concerns (e.g., TiO2-catalyzed oxidation), incorporate UV-stabilizing excipients or modify crystal packing via co-crystallization, as suggested in environmental protection studies .
Q. What reactor design principles apply to scaling up the synthesis while maintaining reaction efficiency?
- Methodological Answer : Use microreactors or continuous stirred-tank reactors (CSTRs) to enhance heat/mass transfer, particularly for exothermic urea-forming reactions. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and residence time distributions, aligning with CRDC subclass RDF2050112 (reactor design fundamentals) .
Data Analysis and Reporting
Q. How can inferential statistics improve the interpretation of bioactivity data for this compound?
- Methodological Answer : Apply t-tests or ANOVA to compare dose-response curves across derivatives. For non-linear relationships (e.g., IC50 variability), use bootstrap resampling to estimate confidence intervals. Reporting should include effect sizes and p-values, as emphasized in academic research frameworks .
Q. What protocols ensure reproducibility in synthesizing and characterizing this urea derivative across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
